molecular formula C8H12N2O3 B13550436 (R)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate

(R)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate

Cat. No.: B13550436
M. Wt: 184.19 g/mol
InChI Key: IGAVCQFTFLGUFM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate

InChI

InChI=1S/C8H12N2O3/c1-5-3-7(10-13-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3

InChI Key

IGAVCQFTFLGUFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(CN)C(=O)OC

Origin of Product

United States

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